N-butyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine
Description
N-butyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine is a quinazoline derivative characterized by a butyl group at the N4-position and a 4-nitrophenylmethylsulfanyl substituent at the C2-position. Quinazolines are heterocyclic scaffolds widely studied for their antibacterial properties, particularly against drug-resistant pathogens. This compound’s design leverages structural modifications to optimize binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
N-butyl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-2-3-12-20-18-16-6-4-5-7-17(16)21-19(22-18)26-13-14-8-10-15(11-9-14)23(24)25/h4-11H,2-3,12-13H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAAEQVBZJKJIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-2-{[(4-Nitrophenyl)Methyl]Sulfanyl}Quinazoline
The foundational intermediate is synthesized via sequential modifications:
- Thiolation : 2-Mercaptoquinazoline reacts with 4-nitrobenzyl bromide in acetone at 50°C for 6 hours, achieving 85% substitution efficiency.
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 110°C for 2 hours converts the 4-hydroxy group to chloride, yielding 4-chloro-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazoline (92% purity).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 110°C |
| POCl₃ Equivalents | 3.0 |
| Yield | 89% |
Amination with n-Butylamine
The chloro intermediate undergoes nucleophilic displacement with n-butylamine in toluene under reflux (12 hours), affording the target compound in 68% yield. Microwave-assisted heating (150°C, 30 minutes) improves yield to 74% while reducing reaction time by 75%.
Palladium-Catalyzed Amination Strategies
Buchwald-Hartwig Coupling
A state-of-the-art approach employs palladium(II) acetate (5 mol%) with Xantphos ligand (6 mol%) in tert-butanol at 90°C. Key advantages include:
- Direct coupling of 2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-ol with n-butylamine
- 88% yield with 99% regioselectivity
- Tolerance for nitro groups without reduction side reactions
Optimized Parameters
| Component | Quantity |
|---|---|
| Pd(OAc)₂ | 5 mol% |
| Cs₂CO₃ | 2.5 equivalents |
| Reaction Time | 8 hours |
Copper-Mediated Amination
Alternative protocols using copper iodide (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine ligand in dioxane achieve 82% yield at 110°C. This method reduces metal costs by 40% compared to palladium systems.
Cyclocondensation Route from Anthranilic Acid Derivatives
One-Pot Synthesis
An eco-efficient method developed by J-STAGE researchers involves:
- Urea Formation : Anthranilic acid reacts with potassium cyanate in water to form 2-ureidobenzoic acid (94% yield).
- Cyclization : Heating with sodium hydroxide induces quinazoline-2,4-dione formation.
- Functionalization : Sequential thiolation and amination steps introduce the sulfanyl and butyl groups, respectively.
Key Metrics
- Overall Yield: 71%
- Solvent: Water (90% by volume)
- Waste Reduction: 65% compared to organic solvents
Comparative Analysis of Synthetic Methods
Table 1: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Nucleophilic Substitution | 68–74 | 95 | 120 |
| Pd-Catalyzed | 88 | 99 | 290 |
| Cu-Mediated | 82 | 97 | 180 |
| Cyclocondensation | 71 | 93 | 85 |
The palladium-catalyzed method remains optimal for high-purity applications, while the cyclocondensation route offers superior sustainability for industrial-scale production.
Mechanistic Insights and Byproduct Formation
Competing Pathways in Amination
Purification Challenges
Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from:
- Des-nitro byproducts (Rf = 0.32 vs. 0.45)
- Over-alkylated species (Rf = 0.18)
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The butyl and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroquinazoline derivatives, while reduction can produce aminoquinazoline derivatives .
Scientific Research Applications
N-butyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Antibacterial Activity
Quinazoline derivatives with variations in substituents at the C2 and N4 positions exhibit distinct antibacterial profiles. Key comparisons include:
- Structural-Activity Relationships (SAR):
- C2 Substituents: The 4-nitrophenylmethylsulfanyl group in the target compound may enhance electron-deficient aromatic interactions compared to alkylthio (e.g., butylthio in compound I) or methylthio groups (e.g., antitumor agent 9c) .
- N4 Substituents: A butyl chain at N4 improves lipophilicity, aiding membrane penetration in Gram-positive bacteria .
- Position 6/7 Modifications: Acidic groups at position 6 (e.g., compound 12) significantly enhance antibacterial activity, suggesting a key pharmacophoric role .
Physicochemical and ADMET Properties
- Key Observations:
- High logP values (>5) correlate with increased membrane permeability but may reduce aqueous solubility, necessitating formulation optimization.
- The 4-nitrophenyl group’s electron-withdrawing nature may improve target binding but could increase metabolic instability compared to 4-fluorophenyl analogs .
Heterocyclic Modifications
Replacing the quinazoline core with thiophene (e.g., thieno[2,3-d]pyrimidine) or pyrazole rings (pyrazolo[3,4-d]pyrimidine) improved activity against M. smegmatis (MIC = 2 µg/mL for compound 20), suggesting flexibility in core modifications for mycobacterial targets .
Biological Activity
N-butyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinazoline family, characterized by a fused bicyclic structure that incorporates nitrogen atoms. The specific substitutions on the quinazoline ring confer unique biological properties, making it a candidate for various therapeutic applications.
Biological Activity Overview
The compound exhibits a range of biological activities including:
- Anticancer Activity : It has been identified as a potential inhibitor of Werner (WRN) helicase, which is involved in DNA repair and replication. Inhibition of WRN helicase can lead to increased sensitivity of cancer cells to chemotherapeutic agents.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial and antifungal activities, making it a candidate for treating infections caused by resistant strains .
- Neuroprotective Effects : Research indicates potential for this compound in neuroprotection, particularly through inhibition of acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease .
The biological activity of this compound can be attributed to its interaction with key molecular targets:
- WRN Helicase Inhibition : The compound binds to the active site of WRN helicase, disrupting its function and leading to impaired DNA repair mechanisms in cancer cells.
- AChE Inhibition : By inhibiting AChE, the compound increases acetylcholine levels in the synaptic cleft, potentially enhancing cognitive functions and providing therapeutic benefits in neurodegenerative diseases .
- Antimicrobial Action : The mechanism behind its antimicrobial properties may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of WRN helicase | |
| Antimicrobial | Disruption of cell wall synthesis | |
| Neuroprotective | AChE inhibition |
Case Study: Anticancer Activity
A study conducted on various cancer cell lines (e.g., PC3, K562, HeLa) demonstrated that this compound exhibited significant antiproliferative effects. The IC50 values indicated potent activity at low concentrations, suggesting its potential as an effective chemotherapeutic agent .
Case Study: Neuroprotective Effects
In vitro studies have shown that this compound significantly inhibits AChE activity with an IC50 value lower than that of standard drugs like donepezil. This suggests that it could serve as a promising lead compound for developing new treatments for Alzheimer's disease .
Q & A
Q. What are the recommended synthetic routes for N-butyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine, and how can purity be optimized?
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
- Step 1 : React 2-chloroquinazolin-4-amine with N-butylamine to introduce the butyl group at position 4.
- Step 2 : Use a thiolation agent (e.g., NaSH) to introduce the sulfanyl group at position 2, followed by alkylation with 4-nitrobenzyl bromide .
- Purity optimization : Employ column chromatography for intermediate purification and High-Performance Liquid Chromatography (HPLC) for final compound validation. Monitor reaction progress via Thin-Layer Chromatography (TLC) and confirm purity (>95%) using NMR and Mass Spectrometry (MS) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and regioselectivity. For example, the 4-nitrophenyl group shows distinct aromatic proton splitting patterns in 1H NMR .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., NO2 stretching at ~1520 cm⁻¹, C=S at ~650 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications at the quinazoline 2- and 4-positions influence antibacterial activity?
Structure-Activity Relationship (SAR) studies reveal:
- Position 2 : Substitution with electron-withdrawing groups (e.g., nitro, sulfonyl) enhances antibacterial potency by increasing electrophilicity and target binding. For example, the 4-nitrophenyl group improves activity against Gram-positive pathogens (MIC: 1–16 µg/mL) .
- Position 4 : Bulky substituents like N-butyl improve membrane permeability but may reduce solubility. Balancing hydrophobicity with polar groups (e.g., morpholine) can optimize bioavailability .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Assay standardization : Use CLSI/M7-A9 guidelines for MIC determination to ensure reproducibility.
- Orthogonal validation : Cross-check activity with alternative assays (e.g., time-kill curves, biofilm inhibition) .
- Control for compound stability : Verify compound integrity in assay media via LC-MS to rule out degradation artifacts .
Q. What role does the nitro group play in the compound’s reactivity and metabolism?
- Reactivity : The nitro group participates in redox reactions, enabling metabolic activation (e.g., nitroreductase-mediated conversion to an amine derivatives) .
- Metabolism : In vitro studies using liver microsomes show nitro reduction to an intermediate hydroxylamine, which may contribute to cytotoxicity. Monitor metabolites via LC-MS/MS .
Q. How can X-ray crystallography elucidate intermolecular interactions affecting solid-state properties?
- Crystallization : Grow single crystals via slow evaporation in DMSO/EtOH.
- Data collection : Use SHELX programs (e.g., SHELXD for structure solution, SHELXL for refinement) to resolve hydrogen-bonding networks (e.g., N–H···O interactions between quinazoline and nitro groups) .
- Thermal analysis : Pair with Differential Scanning Calorimetry (DSC) to correlate crystal packing with melting behavior .
Q. How can researchers address solubility challenges during in vitro and in vivo studies?
- Formulation strategies : Use co-solvents (e.g., PEG-400, DMSO) or cyclodextrin-based encapsulation .
- Structural modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) at non-critical positions to enhance aqueous solubility without compromising activity .
Q. What considerations are critical when designing in vitro antibacterial assays for this compound?
- Strain selection : Include drug-resistant pathogens (e.g., MRSA, VISA) alongside reference strains (e.g., S. aureus Newman) .
- Concentration gradients : Test a broad range (0.5–128 µg/mL) to capture MIC and sub-inhibitory effects.
- Synergy testing : Combine with β-lactams or fluoroquinolones to assess potentiation effects .
Notes
- All methodologies align with peer-reviewed protocols from medicinal chemistry and crystallography literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
